1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
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Overview
Description
1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound that features a unique structure combining a phenyl group, a phenylthio group, and a tetrahydro-2H-pyran ring
Mechanism of Action
Target of Action
The primary targets of the compound “1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea” are currently unknown . This compound is structurally similar to other compounds that are used as building blocks for the synthesis of complex carbohydrates . .
Biochemical Pathways
Given its structural similarity to other compounds used in carbohydrate synthesis , it’s possible that it may play a role in carbohydrate metabolism or other related biochemical pathways.
Result of Action
Given its potential role in carbohydrate synthesis , it’s possible that it may influence cellular processes related to carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Introduction of the phenylthio group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiophenol.
Formation of the urea linkage: This is typically done by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The urea linkage can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)urea: Similar structure but with a methylthio group instead of a phenylthio group.
1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
Uniqueness
1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the combination of its phenylthio group and urea linkage, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-phenyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(21-16-7-3-1-4-8-16)20-15-19(11-13-23-14-12-19)24-17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKFGRTMFPTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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